molecular formula C9H6F3NOS B12892659 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole

2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12892659
M. Wt: 233.21 g/mol
InChI Key: DUIWRAAHPURHDO-UHFFFAOYSA-N
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Description

2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both sulfur and fluorine atoms in its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate substituents. One common method includes the reaction of 2-amino-4-(methylthio)phenol with trifluoroacetic anhydride under acidic conditions to form the desired benzoxazole ring . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium, which provides a green and efficient method for synthesizing benzoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with various molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methylthio and trifluoromethyl groups in 2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

IUPAC Name

2-methylsulfanyl-7-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NOS/c1-15-8-13-6-4-2-3-5(7(6)14-8)9(10,11)12/h2-4H,1H3

InChI Key

DUIWRAAHPURHDO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC(=C2O1)C(F)(F)F

Origin of Product

United States

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